1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride

Catalog No.
S1900871
CAS No.
866926-59-2
M.F
C24H33ClN2
M. Wt
385 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl...

CAS Number

866926-59-2

Product Name

1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-3-ium;chloride

Molecular Formula

C24H33ClN2

Molecular Weight

385 g/mol

InChI

InChI=1S/C24H33N2.ClH/c1-16(2)21-9-8-10-22(17(3)4)24(21)26-12-11-25(15-26)23-19(6)13-18(5)14-20(23)7;/h8-10,13-17H,11-12H2,1-7H3;1H/q+1;/p-1

InChI Key

RHFFYNDQCMNENO-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C(=C1)C)[N+]2=CN(CC2)C3=C(C=CC=C3C(C)C)C(C)C)C.[Cl-]

Canonical SMILES

CC1=CC(=C(C(=C1)C)[N+]2=CN(CC2)C3=C(C=CC=C3C(C)C)C(C)C)C.[Cl-]

1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride is a specialized organic compound featuring an imidazolinium structure, characterized by the presence of two distinct aryl groups: a 2,6-diisopropylphenyl group and a 2,4,6-trimethylphenyl group. Its molecular formula is C₁₈H₁₈ClN₂, with a molecular weight of approximately 308.80 g/mol. This compound is primarily recognized for its role as a catalyst in various organic reactions, particularly in the synthesis of complex molecules.

Currently, there is no documented information on a specific mechanism of action for DPTMIC. Its potential applications likely rely on its combined properties, including ionic conductivity, thermal stability, and the ability to dissolve various substances.

  • Skin and eye irritation: Contact with ionic liquids can irritate the skin and eyes [].
  • Toxicity: The toxicity of ionic liquids can vary depending on their structure. Research is needed to determine the specific toxicity profile of DPTMIC [].

Potential as an N-Heterocyclic Carbene (NHC) Ligand

1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride belongs to a class of ionic liquids (ILs) known as N-heterocyclic carbenes (NHCs). NHCs possess a unique ring structure containing two nitrogen atoms and a positively charged carbon atom. This particular NHC structure can bind to transition metals, forming stable complexes. Research suggests these complexes exhibit high catalytic activity in various organic transformations [].

While research directly on 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride as an NHC ligand appears limited, studies on related NHCs with similar structures demonstrate their potential in catalysis [].

  • Cycloaddition Reactions: It has been effectively used in the cycloaddition of carbon dioxide to terminal epoxides when combined with zinc bromide under mild conditions. This reaction highlights its utility in carbon capture and transformation processes .
  • Catalysis: The compound acts as a catalyst in various organic transformations, including nucleophilic substitutions and cross-coupling reactions. It facilitates the formation of carbon-carbon bonds and enhances reaction rates significantly .

While specific biological activities of 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride are not extensively documented, compounds within the imidazolium class often exhibit notable biological properties. These include:

  • Antimicrobial Activity: Some imidazolium salts have shown effectiveness against various bacterial strains.
  • Potential Anticancer Properties: Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Further studies are necessary to elucidate the specific biological effects of this compound.

The synthesis of 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride typically involves:

  • Formation of the Imidazolium Salt: The synthesis begins with the reaction of 2,6-diisopropylaniline with glyoxal in methanol under acidic conditions to form an imine intermediate.
  • Quaternization: The imine is then treated with methyl chloride or another alkyl halide to form the imidazolium salt.
  • Purification: The product is purified through recrystallization or chromatography techniques to achieve high purity .

1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride finds applications in:

  • Catalysis: Used as a catalyst in organic reactions such as cross-coupling and cycloaddition.
  • Material Science: It is explored for use in developing advanced materials due to its unique structural properties.
  • Biochemical Research: Employed in proteomics and other biochemical studies for its ability to facilitate various reactions .

Several compounds share structural similarities with 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride. Notable examples include:

Compound NameStructureUnique Features
1-(2,4,6-Trimethylphenyl)-3-(2,4-dimethylphenyl)-imidazolinium chlorideStructureHigher methyl substitution may affect reactivity.
1-(Phenyl)-3-methylimidazolium chlorideStructureSimpler structure; less steric hindrance.
1-(Benzyl)-3-methylimidazolium chlorideStructureDifferent aryl substituent; varied catalytic properties.

Uniqueness

The uniqueness of 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride lies in its sterically hindered structure which enhances its catalytic activity compared to less hindered analogs. This steric bulk can significantly influence reaction pathways and selectivity.

Systematic Nomenclature and Molecular Formula Analysis

1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride is a saturated N-heterocyclic carbene (NHC) precursor. Its systematic IUPAC name reflects the substituents on the imidazolinium core: a 2,6-diisopropylphenyl group attached to the nitrogen at position 1 and a 2,4,6-trimethylphenyl (mesityl) group at position 3. The molecular formula C₂₄H₃₃ClN₂ corresponds to a molar mass of 384.99 g/mol, with a chloride counterion balancing the positively charged imidazolinium ring.

Table 1: Molecular Formula Breakdown

ComponentFormulaContribution to Molar Mass
2,6-DiisopropylphenylC₁₁H₁₇147.26 g/mol
2,4,6-TrimethylphenylC₉H₁₁119.20 g/mol
Imidazolinium coreC₄H₆N₂⁺82.10 g/mol
Chloride ionCl⁻35.45 g/mol

Total: 384.99 g/mol.

The compound’s structure features a fully saturated imidazoline backbone (4,5-dihydroimidazoline), distinguishing it from unsaturated imidazolium analogs like 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride.

Crystallographic Data and Conformational Studies

No direct crystallographic data for this compound is available in the provided literature. However, insights into its conformational behavior can be inferred from structurally related NHC precursors:

  • Steric Effects:
    The 2,6-diisopropylphenyl group introduces significant steric bulk, while the mesityl substituent at position 3 provides additional electronic and steric shielding. This combination likely enforces a rigid, non-planar geometry, minimizing π-stacking interactions between adjacent molecules.

  • Hydrogen-Bonding Networks:
    In analogous imidazolinium salts (e.g., 2,3-dimethyl-1H-imidazol-3-ium chloride), the protonated nitrogen forms strong hydrogen bonds with chloride anions (N–H⋯Cl distances ~2.1 Å), while weaker interactions occur between aromatic protons and chloride. Similar interactions are anticipated in this compound, stabilizing the solid-state structure.

Comparative Analysis with Saturated vs. Unsaturated N-Heterocyclic Carbene Precursors

Table 2: Key Differences Between Saturated and Unsaturated NHC Precursors

PropertySaturated Imidazolinium (e.g., 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride)Unsaturated Imidazolium (e.g., IPr·HCl, IMes·HCl)
Electron Donating CapacityReduced due to saturated backbone; lower π-backbonding ability.Enhanced π-conjugation increases electron-donating strength.
Steric ProfileBulky substituents dominate steric effects (e.g., diisopropyl groups).Smaller substituents allow closer ligand-metal coordination.
Catalytic PerformanceLower activity in CO₂/CHO copolymerization compared to unsaturated analogs.Higher catalytic turnover frequencies in metal-catalyzed reactions.
Thermal StabilityGreater stability under thermal stress due to absence of unsaturated bonds.Susceptible to dimerization or decomposition at elevated temperatures.

Electronic and Steric Implications

The saturated imidazolinium core reduces electronic delocalization compared to unsaturated imidazolium salts. This minimizes π-backbonding to metal centers, altering catalytic behavior. For example, unsaturated NHCs (e.g., IMes·HCl) exhibit stronger σ-donating and π-accepting capabilities, enhancing metal-carbene bond stability.

Synthetic and Catalytic Applications

While saturated imidazolinium salts are less commonly employed in catalysis, their steric bulk can stabilize reactive metal complexes. In contrast, unsaturated imidazolium salts dominate in transition-metal catalysis due to their tunable electronic properties.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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